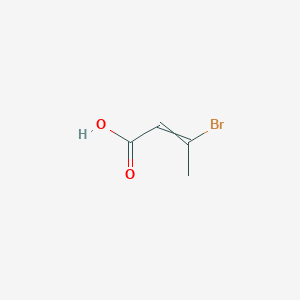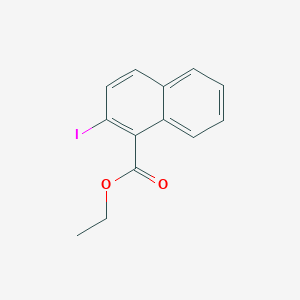
Ethyl 2-iodo-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-iodo-1-naphthoate is an organic compound with the molecular formula C13H11IO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an ethyl ester group and an iodine atom attached to the naphthalene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-iodo-1-naphthoate can be synthesized through several methods. One common approach involves the iodination of ethyl 1-naphthoate. The reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), in an organic solvent like acetic acid. The reaction conditions often require heating to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature and reactant concentrations, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-iodo-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoic acid derivatives.
Reduction Reactions: The iodine atom can be reduced to form ethyl 1-naphthoate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of ethyl 2-azido-1-naphthoate or ethyl 2-thiocyanato-1-naphthoate.
Oxidation: Formation of 2-iodo-1-naphthoic acid.
Reduction: Formation of ethyl 1-naphthoate.
Applications De Recherche Scientifique
Ethyl 2-iodo-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential as a labeling reagent in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of ethyl 2-iodo-1-naphthoate depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-iodo-1-naphthoate can be compared with other similar compounds, such as:
Ethyl 1-naphthoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
2-Iodo-1-naphthoic acid: Contains a carboxylic acid group instead of an ester group, influencing its acidity and reactivity in different chemical environments.
This compound is unique due to the presence of both the iodine atom and the ethyl ester group, which confer distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H11IO2 |
|---|---|
Poids moléculaire |
326.13 g/mol |
Nom IUPAC |
ethyl 2-iodonaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11IO2/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8H,2H2,1H3 |
Clé InChI |
BWCHMLLQLGTDCM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


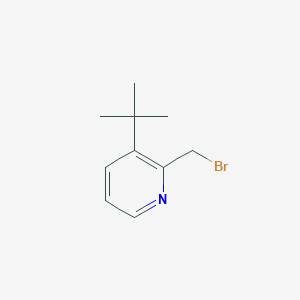
![2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester](/img/structure/B13665134.png)

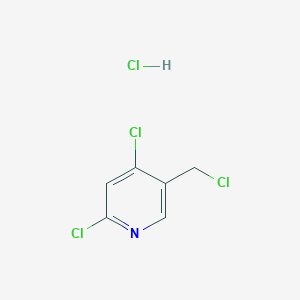
![(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13665147.png)

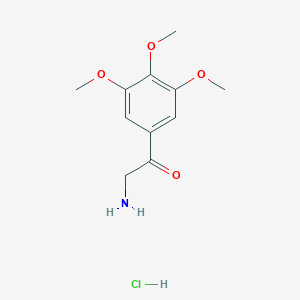
![8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665168.png)
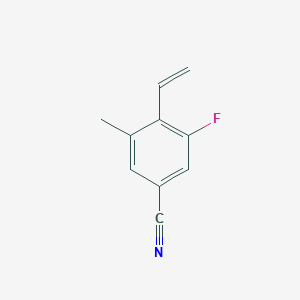
![5-Fluorobenzo[b]thiophen-2-amine](/img/structure/B13665189.png)
![Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
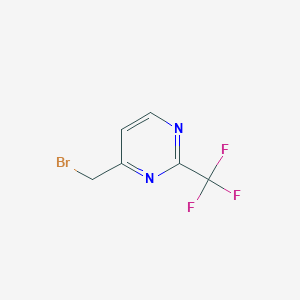
![7-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665205.png)
